N-(4-acetylphenyl)-3-(4-bromo-1H-indol-1-yl)propanamide
CAS No.:
Cat. No.: VC16334066
Molecular Formula: C19H17BrN2O2
Molecular Weight: 385.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17BrN2O2 |
|---|---|
| Molecular Weight | 385.3 g/mol |
| IUPAC Name | N-(4-acetylphenyl)-3-(4-bromoindol-1-yl)propanamide |
| Standard InChI | InChI=1S/C19H17BrN2O2/c1-13(23)14-5-7-15(8-6-14)21-19(24)10-12-22-11-9-16-17(20)3-2-4-18(16)22/h2-9,11H,10,12H2,1H3,(H,21,24) |
| Standard InChI Key | MMZVNVDHRNRUSJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)CCN2C=CC3=C2C=CC=C3Br |
Introduction
N-(4-acetylphenyl)-3-(4-bromo-1H-indol-1-yl)propanamide is a synthetic organic compound belonging to the class of amides. It features an acetyl group attached to a phenyl ring and a bromoindole moiety, contributing to its potential biological activities. This compound is primarily used in research settings, particularly in medicinal chemistry and pharmacology, due to its structural characteristics that suggest potential applications in drug development.
Synthesis
The synthesis of N-(4-acetylphenyl)-3-(4-bromo-1H-indol-1-yl)propanamide typically involves multi-step organic reactions. While specific synthetic routes may vary, a general approach includes careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for confirming the structure and purity of the synthesized compound.
Potential Biological Activities
Given its structural features, N-(4-acetylphenyl)-3-(4-bromo-1H-indol-1-yl)propanamide may exhibit pharmacological properties, particularly in drug development targeting specific biological pathways. The presence of indole and acetophenone derivatives suggests potential applications, although detailed pharmacological studies are needed to elucidate its precise mechanism of action.
Research Applications
This compound is primarily utilized in research settings for its potential in medicinal chemistry and pharmacology. It falls under the category of bioactive small molecules, which are of interest in developing new therapeutic agents.
Analytical Techniques
Characterization techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide insights into the thermal stability and decomposition characteristics of N-(4-acetylphenyl)-3-(4-bromo-1H-indol-1-yl)propanamide. These analyses are essential for understanding its physical properties and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume